molecular formula C14H29F B14267793 Tetradecane, 2-fluoro- CAS No. 135987-19-8

Tetradecane, 2-fluoro-

Cat. No.: B14267793
CAS No.: 135987-19-8
M. Wt: 216.38 g/mol
InChI Key: RWWGWAGOVFTMSN-UHFFFAOYSA-N
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Description

Tetradecane, 2-fluoro-: is a fluorinated derivative of tetradecane, an alkane hydrocarbon with the chemical formula C14H29F . This compound is characterized by the presence of a fluorine atom attached to the second carbon of the tetradecane chain. Fluorinated hydrocarbons are of significant interest due to their unique chemical properties, which include increased stability and altered reactivity compared to their non-fluorinated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetradecane, 2-fluoro- typically involves the fluorination of tetradecane. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Another method involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) , which provide a more controlled and selective fluorination process.

Industrial Production Methods: Industrial production of Tetradecane, 2-fluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety and containment of fluorine to prevent hazardous exposure. Additionally, purification steps are necessary to isolate the desired fluorinated product from any side products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Tetradecane, 2-fluoro- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones.

    Reduction Reactions: Reduction can lead to the removal of the fluorine atom, reverting the compound to tetradecane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace the fluorine atom with iodine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to oxidize the compound.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated compound.

Major Products Formed:

    Fluorinated Alcohols/Ketones: Oxidation reactions can yield fluorinated alcohols or ketones.

    Iodinated Derivatives: Nucleophilic substitution with iodide can produce iodinated derivatives.

    Tetradecane: Reduction reactions can revert the compound to its non-fluorinated form.

Scientific Research Applications

Chemistry: Tetradecane, 2-fluoro- is used as a model compound in studying the effects of fluorination on hydrocarbon reactivity and stability. It serves as a reference for understanding the behavior of fluorinated alkanes in various chemical reactions.

Biology and Medicine: Fluorinated hydrocarbons, including Tetradecane, 2-fluoro-, are investigated for their potential use in drug delivery systems and as imaging agents in medical diagnostics. The presence of fluorine can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In the industrial sector, Tetradecane, 2-fluoro- is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in lubricants, surfactants, and polymer additives.

Mechanism of Action

The mechanism of action of Tetradecane, 2-fluoro- involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity with various substrates. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and function. The specific pathways and molecular targets depend on the context of the application and the nature of the interactions.

Comparison with Similar Compounds

    Tetradecane: The non-fluorinated parent compound with the formula .

    2-Chlorotetradecane: A chlorinated derivative with a chlorine atom at the second carbon.

    2-Bromotetradecane: A brominated derivative with a bromine atom at the second carbon.

Comparison: Tetradecane, 2-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity. Compared to its chlorinated and brominated counterparts, the fluorinated compound exhibits different reactivity patterns and interactions due to the smaller size and higher electronegativity of fluorine. These differences make Tetradecane, 2-fluoro- a valuable compound for specific applications where these unique properties are advantageous.

Properties

CAS No.

135987-19-8

Molecular Formula

C14H29F

Molecular Weight

216.38 g/mol

IUPAC Name

2-fluorotetradecane

InChI

InChI=1S/C14H29F/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3

InChI Key

RWWGWAGOVFTMSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)F

Origin of Product

United States

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